[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine
Overview
Description
[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine: is a chemical compound with the molecular formula C11H17FN2. It is also known by its IUPAC name, N1-(2-fluorobenzyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine . This compound is characterized by the presence of a dimethylamino group and a fluorophenylmethyl group attached to an ethylamine backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylamino)ethyl][(2-fluorophenyl)methyl]amine typically involves the reaction of 2-fluorobenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or fluorophenylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [2-(dimethylamino)ethyl][(2-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: The compound is utilized in biological research to study the effects of fluorinated amines on biological systems. It is often used in the development of fluorescent probes and imaging agents due to its unique chemical properties .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .
Industry: Industrially, the compound is employed in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and other products that require specific chemical functionalities .
Mechanism of Action
The mechanism of action of [2-(dimethylamino)ethyl][(2-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
[2-(Dimethylamino)ethyl][(4-fluorophenyl)methyl]amine: This compound has a similar structure but with the fluorine atom positioned at the 4th position on the phenyl ring instead of the 2nd position.
[2-(Dimethylamino)ethyl][(2-chlorophenyl)methyl]amine: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
[2-(Dimethylamino)ethyl][(2-bromophenyl)methyl]amine: This compound has a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness: The presence of the fluorine atom at the 2nd position on the phenyl ring in [2-(dimethylamino)ethyl][(2-fluorophenyl)methyl]amine imparts unique electronic and steric properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different halogen substitutions .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-14(2)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBXSNPURUNNNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186164 | |
Record name | N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626216-27-1 | |
Record name | N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626216-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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